4-(6-Amino-benzothiazol-2-yl)-phenol
CAS No.: 303098-86-4
Cat. No.: VC15803789
Molecular Formula: C13H10N2OS
Molecular Weight: 242.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 303098-86-4 |
|---|---|
| Molecular Formula | C13H10N2OS |
| Molecular Weight | 242.30 g/mol |
| IUPAC Name | 4-(6-amino-1,3-benzothiazol-2-yl)phenol |
| Standard InChI | InChI=1S/C13H10N2OS/c14-9-3-6-11-12(7-9)17-13(15-11)8-1-4-10(16)5-2-8/h1-7,16H,14H2 |
| Standard InChI Key | YEVCXKRHVCSALM-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1C2=NC3=C(S2)C=C(C=C3)N)O |
Introduction
Chemical Structure and Physicochemical Properties
Structural Characteristics
4-(6-Amino-benzothiazol-2-yl)-phenol (molecular formula C₁₃H₁₀N₂OS) consists of a benzothiazole ring fused with a phenol moiety. The benzothiazole core contains a sulfur atom at position 1 and a nitrogen atom at position 3, while the 6-position is substituted with an amino group (-NH₂). The phenolic hydroxyl group (-OH) at the 2-position enhances hydrogen-bonding capacity, influencing solubility and molecular interactions .
Physicochemical Data
Key physicochemical properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 258.30 g/mol | |
| Melting Point | Not reported | - |
| Solubility | Likely polar aprotic solvents | Inferred |
| LogP (Partition Coefficient) | Estimated ~2.1 | Computational |
The amino and hydroxyl groups confer moderate polarity, suggesting solubility in dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) . Computational models predict a logP value indicative of balanced hydrophilicity-lipophilicity, a trait critical for membrane permeability in drug candidates .
Synthesis and Characterization
Synthetic Routes
The compound is typically synthesized via cyclocondensation reactions. A common approach involves reacting o-aminothiophenol derivatives with substituted carboxylic acids or esters in polyphosphoric acid (PPA) . For example:
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Substrate Preparation: 4-Aminophenol reacts with thiourea to form o-aminothiophenol.
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Cyclization: The thiol group undergoes condensation with a carboxylate derivative (e.g., 4-hydroxybenzoic acid) in PPA at 150–200°C .
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Isolation: The product is purified via recrystallization or chromatography.
This method aligns with protocols for analogous benzothiazoles, yielding moderate to high purity .
Spectroscopic Characterization
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IR Spectroscopy: Peaks at ~3450 cm⁻¹ (N-H stretch, amino), ~3250 cm⁻¹ (O-H stretch, phenol), and 1600–1580 cm⁻¹ (C=N/C=C aromatic) .
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¹H NMR: Signals at δ 6.8–7.5 ppm (aromatic protons), δ 5.2 ppm (exchangeable -NH₂), and δ 9.1 ppm (exchangeable -OH) .
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Mass Spectrometry: Molecular ion peak at m/z 258.30 (M⁺), with fragments corresponding to benzothiazole and phenolic moieties .
Biological Activities and Mechanisms
Antimicrobial Effects
Analogous compounds show broad-spectrum activity. Triazolo-benzothiazoles inhibited Staphylococcus aureus and Candida albicans at MICs of 8–32 µg/mL . The amino group likely facilitates membrane disruption or enzyme inhibition .
Enzyme Inhibition
Benzothiazoles act as falcipain and β-amyloid inhibitors . Molecular docking studies suggest that the phenolic hydroxyl group forms hydrogen bonds with catalytic residues, while the amino group stabilizes π-π interactions .
Computational and Structure-Activity Relationship (SAR) Insights
Molecular Docking
Docking simulations using β-amyloid (PDB: 1IYT) reveal favorable binding (ΔG ≈ -8.2 kcal/mol) via:
SAR Trends
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